molecular formula C6H11F3N2O B2508818 n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide CAS No. 911229-38-4

n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide

Cat. No. B2508818
Key on ui cas rn: 911229-38-4
M. Wt: 184.162
InChI Key: SNHHYXGDXGMSFU-UHFFFAOYSA-N
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Patent
US09040032B2

Procedure details

A solution of N-ethylethylenediamine (10.0 g, 113.4 mmol) and ethyl trifluoroacetate (32.0 mL, 261 mmol) in the mixture of acetonitrile (110 mL) and water (2.5 mL, 139 mmol) was refluxed with stirring overnight (˜18 h). Solvents were evaporated in vacuo. Residue was re-evaporated with i-PrOH (3×100 mL). Residue was dissolved in dichloromethane (500 mL) and left overnight at room temperature. The formed crystals were filtered, washed with dichloromethane (100 mL) and dried in vacuo to provide compound JJ (24.6 g, 82.4 mmol) as white solid powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][NH2:6])[CH3:2].[F:7][C:8]([F:15])([F:14])[C:9]([O:11]CC)=O.O>C(#N)C>[F:15][C:8]([F:7])([F:14])[C:9]([NH:6][CH2:5][CH2:4][NH:3][CH2:1][CH3:2])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)NCCN
Name
Quantity
32 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight (˜18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Residue was re-evaporated with i-PrOH (3×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in dichloromethane (500 mL)
WAIT
Type
WAIT
Details
left overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The formed crystals were filtered
WASH
Type
WASH
Details
washed with dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to provide compound JJ (24.6 g, 82.4 mmol) as white solid powder

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(C(=O)NCCNCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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